Picoplatino

Descripción general

Descripción

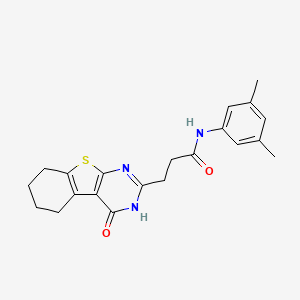

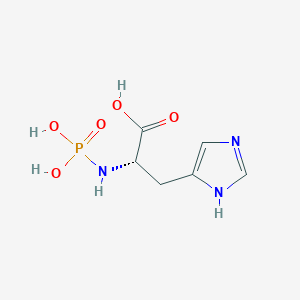

El picoplatino es un agente antineoplásico a base de platino desarrollado por Poniard Pharmaceuticals (anteriormente NeoRx) para el tratamiento de pacientes con tumores sólidos . Es un complejo de platino (II) estéricamente impedido diseñado para superar la resistencia al platino y ofrecer un espectro ampliado de actividad anticancerígena . El this compound ha mostrado actividad en una variedad de tumores sólidos, incluyendo cáncer de pulmón, ovario, colorrectal y de próstata refractario a hormonas .

Mecanismo De Acción

El picoplatino ejerce sus efectos uniéndose al ADN e interfiriendo con la replicación y la transcripción del ADN, lo que lleva a la apoptosis (muerte celular) . La impedancia estérica proporcionada por el ligando 2-metilpiridina ayuda a superar los mecanismos de resistencia que afectan a otros fármacos a base de platino . Los principales objetivos moleculares son el ADN y las proteínas involucradas en los procesos de replicación y transcripción .

Aplicaciones Científicas De Investigación

El picoplatino ha sido ampliamente estudiado por sus aplicaciones en varios campos:

Análisis Bioquímico

Biochemical Properties

Picoplatin interacts with various biomolecules, including proteins like hen egg white lysozyme (HEWL) and bovine pancreatic ribonuclease (RNase A) . The interactions of Picoplatin with these proteins have been investigated using electrospray ionisation mass spectrometry (ESI MS) and X-ray crystallography .

Cellular Effects

Picoplatin has shown significant cytotoxic activity in platinum-resistant small-cell lung cancer (SCLC) lines compared to cisplatin and carboplatin . It causes apoptosis (cell death) by binding to DNA and interfering with DNA replication and transcription .

Molecular Mechanism

Picoplatin exerts its effects at the molecular level by causing apoptosis (cell death) through binding to DNA and interfering with DNA replication and transcription . This interaction with DNA disrupts the normal cellular processes, leading to cell death .

Temporal Effects in Laboratory Settings

Picoplatin has shown significant cytotoxic activity in platinum-resistant SCLC lines compared to cisplatin and carboplatin . The cellular accumulation of Picoplatin in platinum-resistant and parental cells was high relative to levels of cellular platinum found in the same cell lines after cisplatin or carboplatin treatment .

Dosage Effects in Animal Models

The volume of OCT1-expressing xenografts in mice was significantly reduced by Picoplatin treatment, suggesting that OCT1 may enhance the antitumor efficacy of Picoplatin .

Metabolic Pathways

Picoplatin is known to cause apoptosis by binding to DNA and interfering with DNA replication and transcription , which could potentially affect various metabolic pathways.

Transport and Distribution

Picoplatin’s transport and distribution within cells and tissues are influenced by organic cation transporters 1, 2, and 3 (OCT1, OCT2, and OCT3) . The uptake and DNA adduct formation of Picoplatin were found to be significantly enhanced by the expression of the OCTs .

Subcellular Localization

Given that Picoplatin binds to DNA and interferes with DNA replication and transcription , it can be inferred that Picoplatin likely localizes to the nucleus where these processes occur.

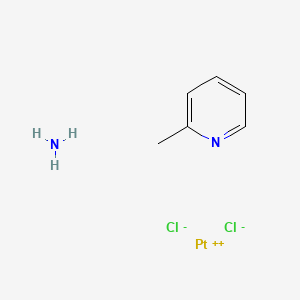

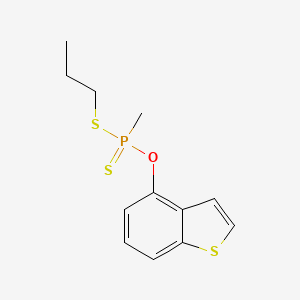

Métodos De Preparación

La síntesis del picoplatino implica varios pasos. Un método incluye la reacción de tetracloroplatinato de potasio con yoduro de potasio para formar tetraiodoplatinato de potasio, que luego se hace reaccionar con 2-metilpiridina y amoníaco para producir this compound . Las condiciones de reacción suelen implicar temperaturas controladas y entornos específicos de solventes para garantizar que se obtenga el producto deseado.

Análisis De Reacciones Químicas

El picoplatino experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El this compound puede experimentar hidrólisis, donde las moléculas de agua reemplazan los ligandos de cloruro.

Unión a Proteínas: El this compound se une a proteínas como la lisozima y la ribonucleasa A, formando aductos que se pueden analizar mediante espectrometría de masas y cristalografía de rayos X.

Oxidación y Reducción: El this compound puede participar en reacciones redox, aunque las condiciones específicas y los reactivos para estas reacciones están menos documentados.

Comparación Con Compuestos Similares

El picoplatino se compara con otros compuestos a base de platino como:

Carboplatino: Un derivado del cisplatino con menor toxicidad pero mecanismos de acción similares.

Oxaliplatino: Otro fármaco a base de platino que induce estrés nucleolar y se utiliza en el tratamiento del cáncer colorrectal.

Fenantriplatino: Un compuesto de platino monofuncional que induce estrés nucleolar de forma diferente al this compound.

La singularidad del this compound radica en su impedancia estérica, que le ayuda a superar los mecanismos de resistencia que afectan a otros fármacos a base de platino .

Propiedades

Número CAS |

181630-15-9 |

|---|---|

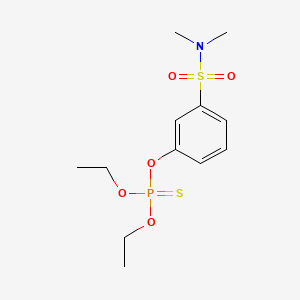

Fórmula molecular |

C6H10Cl2N2Pt |

Peso molecular |

376.14 g/mol |

Nombre IUPAC |

azane;dichloroplatinum;2-methylpyridine |

InChI |

InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2 |

Clave InChI |

IIMIOEBMYPRQGU-UHFFFAOYSA-L |

SMILES |

CC1=CC=CC=N1.N.[Cl-].[Cl-].[Pt+2] |

SMILES canónico |

CC1=CC=CC=N1.N.Cl[Pt]Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not soluble in water. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AMD 473 AMD-473 AMD473 amminedichloro(2-methylpyridine)platinum(II) Cis-amminedichloro(2-methylpyridine)platinum(II) JM-473 JM473 picoplatin ZD 0473 ZD-0473 ZD0473 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Like other platinum-based chemotherapeutic agents, Picoplatin exerts its anticancer effects primarily by binding to DNA. [, , , , , ] It forms intrastrand and interstrand crosslinks, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []

A: Picoplatin features a bulky 2-methylpyridine ligand, providing steric hindrance around the platinum center. [, , , ] This structural feature is believed to reduce its susceptibility to inactivation by thiol-containing molecules like glutathione, which contributes to cisplatin resistance. [, , , , ]

A: Research suggests that Picoplatin can bind to proteins, including lysozyme and ribonuclease A. [] The presence of dimethyl sulfoxide (DMSO) appears to influence the binding sites and affinity for these proteins. [] Additionally, studies indicate interaction with bovine serum albumin (BSA), potentially involving specific tryptophan and phenylalanine residues. []

A: The molecular formula of Picoplatin is C8H12Cl2N2Pt, and its molecular weight is 377.19 g/mol. [, , ]

ANone: Several spectroscopic methods have been employed to characterize Picoplatin, including:

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compound. [, , , ] This includes 1H NMR, 13C NMR, and Pt NMR. [, , , ]

- Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns. [, , , , ] This includes techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). [, ]

- Raman Spectroscopy: Complementary to IR, providing additional information about molecular vibrations. []

- X-ray Crystallography: Used to determine the three-dimensional structure of the molecule in its solid state. [, , , ]

- UV-Visible Spectroscopy: Used to study the interaction of Picoplatin with DNA and other molecules. []

A: Picoplatin exhibits a degree of instability in solution. Studies have shown that it undergoes aquation, a process where a water molecule replaces one of the chloride ligands. [, ] The aquation of Picoplatin follows first-order kinetics, with a rate constant of 0.03086 h-1 and a half-life of 22.5 hours. []

A: Picoplatin is most stable in slightly acidic to neutral pH conditions (pH 3-5). [] It degrades significantly in alkaline solutions and shows some degradation in strongly acidic solutions. []

A: Picoplatin demonstrates instability in the presence of oxidizing agents like hydrogen peroxide, degrading considerably within 24 hours. [, ] It is relatively more stable under reducing conditions, though the concentration of reducing agents should be carefully controlled. []

A: Picoplatin exhibits good stability in 0.9% NaCl solution, with degradation not exceeding 4% at equilibrium. [] This stability in physiological saline is essential for its intravenous administration. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)

![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)